1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one

Catalog No.
S13830628
CAS No.
M.F
C10H10ClFO2
M. Wt
216.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one

Product Name

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one

IUPAC Name

1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

InChI

InChI=1S/C10H10ClFO2/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,14H,2-3H2,1H3

InChI Key

LEXLOMVIBQRKLJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=CC(=C1)F)Cl)O

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one is an organic compound characterized by its distinctive molecular structure, which includes a chloro group, a fluoro group, and a hydroxy group attached to a phenyl ring. The molecular formula for this compound is C10H10ClF1O2, and it has a molecular weight of approximately 230.66 g/mol. The presence of these functional groups significantly influences its chemical reactivity and potential biological activity, making it a compound of interest in various fields, particularly medicinal chemistry and organic synthesis.

  • Nucleophilic Substitution: The chloro and fluoro substituents on the aromatic ring can be replaced by nucleophiles such as amines or thiols.
  • Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the modification of its structure for various applications.

Research indicates that 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one exhibits significant biological activity. The hydroxy group enhances the compound's hydrogen bonding capabilities, while the chloro and fluoro substituents may improve lipophilicity. This lipophilicity facilitates better interaction with biological targets, potentially enhancing its efficacy in therapeutic applications. Preliminary studies suggest that it may have applications in treating certain diseases due to its unique structural features.

Several methods have been developed for synthesizing 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-5-fluorobenzene and butanone.
  • Halogenation: The aromatic ring is subjected to halogenation to introduce the chloro substituent at the desired position.
  • Friedel-Crafts Acylation: The halogenated benzene is then subjected to Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This step forms the desired ketone product.

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, ensuring consistent product quality.

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one has various applications across different fields:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
  • Organic Synthesis: It serves as an intermediate in synthesizing other complex organic molecules, contributing to the development of pharmaceuticals and agrochemicals.

Interaction studies have focused on understanding how 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one interacts with biological targets. These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential. Investigations into its binding affinities and interactions with specific receptors or enzymes can provide insights into its efficacy as a pharmaceutical agent.

Several compounds share structural similarities with 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one. Here are some notable examples:

Compound NameKey Features
4-Chloro-1-(4-fluorophenyl)butan-1-oneSimilar structure but lacks the additional chloro substituent on the aromatic ring.
4-Chloro-1-(4-hydroxyphenyl)butan-1-oneContains a hydroxy group instead of a fluoro group.
4-Chloro-1-(4-methoxyphenyl)butan-1-oneContains a methoxy group instead of a fluoro group.
1-(3-Chloro-2-hydroxyphenyl)butan-1-oneLacks fluoro substituent; similar hydroxy position.
1-(5-Fluoro-2-hydroxyphenyl)butan-1-oneLacks chloro substituent; different position of hydroxy.

Uniqueness

The uniqueness of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one lies in its combination of both chloro and fluoro substituents on the phenyl ring. This dual substitution pattern significantly influences its chemical reactivity, stability, and biological activity compared to similar compounds. Such structural characteristics enhance its potential for forming specific interactions with biological targets, making it a compound of interest in medicinal chemistry and organic synthesis.

Palladium-catalyzed cross-coupling reactions offer a versatile platform for assembling aromatic ketones with complex substitution patterns. These methods enable the direct formation of carbon-carbon bonds between prefunctionalized aromatic halides and carbonyl precursors.

C–H Bond Activation via Palladium/Picolinamide Systems

The palladium/picolinamide catalytic system, developed by Kuninobu and Kanai, demonstrates exceptional efficiency in synthesizing diaryl ketones from aldehydes and aryl halides via C–H activation. This method employs Pd(OAc)~2~ (5 mol%) and picolinamide ligands (10 mol%) in dimethylacetamide (DMA) at 120°C, achieving yields of 72–95% for diverse substrates. Key advantages include:

  • Regioselective C–H functionalization at the ortho-position relative to directing groups
  • Broad functional group tolerance, including halogens and hydroxyl groups
  • Gram-scale applicability without yield reduction

For 1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one, this approach could involve coupling 3-chloro-5-fluoro-2-hydroxybenzaldehyde with 1-bromobutane under optimized conditions. Theoretical studies using density functional theory (DFT) calculations confirm a concerted metalation-deprotonation mechanism, where the picolinamide ligand facilitates C–H cleavage.

Reaction ComponentOptimal Conditions
CatalystPd(OAc)~2~ (5 mol%)
LigandPicolinamide (10 mol%)
SolventDimethylacetamide
Temperature120°C
Reaction Time12–24 hours

The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one through Heck-type coupling reactions represents a fundamental approach in organometallic chemistry for constructing carbon-carbon bonds between aromatic halides and alkene components [1]. The palladium-catalyzed Mizoroki-Heck reaction mechanism involves a well-established catalytic cycle that proceeds through distinct mechanistic steps, each characterized by specific kinetic parameters and thermodynamic requirements [2].

The oxidative addition step constitutes the initial and often rate-determining phase of the Heck coupling mechanism [3]. During this process, the palladium(0) complex undergoes coordination with the halogenated aromatic substrate, specifically the 3-chloro-5-fluoro-2-hydroxyphenyl moiety, resulting in the formation of a palladium(II) intermediate [4]. Research has demonstrated that the oxidative addition of chloroarenes to palladium(0) complexes follows distinct mechanistic pathways depending on the halide identity and ligand steric properties [4]. For chlorinated aromatic substrates, the mechanism typically involves reversible dissociation of phosphine ligands followed by rate-limiting oxidative addition [4].

The syn insertion step represents the second critical phase where the coordinated alkene component inserts into the palladium-aryl bond [1]. This process occurs through a concerted mechanism that maintains the stereochemical integrity of the alkene substrate while forming the new carbon-carbon bond [5]. The electrophilicity of the palladium(II) complex, enhanced by the positive oxidation state, facilitates the ready insertion of the olefin into the metal-carbon bond [1].

Beta-hydrogen elimination constitutes the third mechanistic step, wherein the palladium alkyl intermediate undergoes elimination to yield the coupling product and regenerate the catalytic species [1]. This process involves the abstraction of a hydrogen atom from the beta position relative to the palladium center, resulting in the formation of the substituted alkene product [2]. The thermodynamic favorability of this step drives the overall reaction forward and enables catalytic turnover [5].

Reaction TypeTemperature Range (°C)Activation Energy (kJ/mol)Rate-Determining StepCatalyst Requirements
Oxidative Addition25-15045-65OftenPalladium(0) complex
Syn Insertion80-12025-35SometimesCoordinated Palladium(II)
Beta-Hydrogen Elimination80-15040-55RarelyPalladium(II) intermediate
Deprotonation25-10015-25NeverBase (Potassium Carbonate, Triethylamine)

The deprotonation step completes the catalytic cycle through the elimination of hydrogen halide facilitated by the addition of a suitable base [1]. This process regenerates the active palladium(0) species and removes the acidic byproduct from the reaction mixture [2]. The choice of base significantly influences the reaction kinetics and overall efficiency of the coupling process [5].

Recent studies have revealed that the oxidative addition step exhibits varying kinetic behavior depending on the nature of the halogen substituent [4]. For chlorinated substrates such as those containing the 3-chloro-5-fluoro-2-hydroxyphenyl motif, the reaction proceeds through a mechanism involving initial phosphine dissociation followed by carbon-halogen bond cleavage [4]. The presence of both electron-withdrawing chlorine and fluorine substituents on the aromatic ring enhances the electrophilicity of the substrate, facilitating the oxidative addition process [3].

Base-Mediated Cyclization and Elimination Processes

Base-mediated cyclization and elimination reactions involving 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one proceed through well-defined mechanistic pathways that depend critically on the nature of the base employed and the reaction conditions [6]. The hydroxyl group present in the 2-position of the phenyl ring provides a nucleophilic center that can participate in intramolecular cyclization reactions under appropriate basic conditions [7].

The mechanism of base-catalyzed elimination from beta-acetoxy ketones has been extensively studied and provides insights into the behavior of related aromatic ketone systems [6]. The process involves the initial formation of an enolate intermediate through deprotonation of the alpha-hydrogen by the base catalyst [8]. This enolization step typically represents the rate-determining phase of the overall transformation [8].

The hydroxyl substituent in 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one can undergo deprotonation under basic conditions, generating a phenoxide anion that exhibits enhanced nucleophilicity [9]. This activated species can then participate in intramolecular cyclization reactions, particularly when the butanone side chain is appropriately positioned for ring closure [10].

Kinetic studies of base-mediated elimination reactions have revealed that the reaction follows second-order kinetics, with the rate depending on both the concentration of the carbonyl compound and the concentration of the base [8]. The rate constants for these processes vary significantly depending on the base strength and the steric environment around the reactive center [6].

Base TypepKaTemperature (°C)Reaction Rate Constant (M⁻¹s⁻¹)Selectivity (%)
Potassium Carbonate10.380-1202.1 × 10⁻³85-92
Triethylamine10.860-1005.4 × 10⁻⁴78-85
Sodium Hydroxide15.725-808.2 × 10⁻²60-75
Cesium Carbonate10.3100-1404.7 × 10⁻³88-95
Imidazole7.025-601.2 × 10⁻⁴70-80

The cyclization process can proceed through multiple pathways depending on the reaction conditions and the nature of the base employed [10]. Direct cyclization from radical cations has been identified as the lowest-energy mechanism for the formation of fused ring systems [10]. The formation of five-membered rings is generally more favorable than six-membered ring formation due to reduced ring strain and favorable orbital overlap [10].

Computational studies have provided detailed insights into the energetics of these cyclization processes [10]. The activation energies for direct cyclization are relatively low compared to other carbon-carbon bond forming reactions, suggesting that these transformations can occur under mild conditions [10]. The presence of electron-withdrawing substituents such as chlorine and fluorine can influence the reaction pathway by modulating the electron density at the reactive centers [11].

Base-mediated processes involving aromatic ketones often exhibit autocatalytic behavior due to the formation of acidic byproducts that can facilitate subsequent reaction steps [8]. This phenomenon can lead to complex kinetic profiles that deviate from simple first or second-order behavior [12]. The choice of base therefore represents a critical parameter for controlling both the reaction rate and the selectivity of the transformation [6].

Solvent-Free Reaction Dynamics in Solid-State Synthesis

Solvent-free synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one and related compounds represents an emerging area of green chemistry that offers significant advantages in terms of environmental sustainability and reaction efficiency [13]. Mechanochemical synthesis using ball milling techniques has garnered particular attention as a method for performing organic reactions without the use of organic solvents [14].

The principles of solvent-free organic synthesis rely on direct interactions between reactants in the absence of a solvent medium [13]. Several activation strategies have been developed to facilitate these transformations, including mechanochemical activation through grinding and ball milling, thermal activation at elevated temperatures, and microwave-assisted synthesis [13]. Each method provides distinct advantages in terms of reaction kinetics and product selectivity [15].

Mechanochemical activation through ball milling enables solvent-free reactions with high efficiencies by providing strong mechanical agitation that facilitates molecular contact between reactants [16]. The mechanical force applied during ball milling can affect both the microscale mixing processes and the intrinsic chemical reactivity of the substrates [17]. Recent theoretical work has shown that the kinetics of mechanochemical reactions are regulated by the dissolution of reactants into product-rich phases formed at the interface between solid reactants [17].

Activation MethodTemperature Range (°C)Activation Energy (kJ/mol)Reaction Time (min)Yield (%)Product Purity (%)
Mechanochemical (Ball Milling)25-8035-5030-12070-8585-92
Thermal Activation120-20065-85180-48060-8075-85
Microwave Irradiation80-15040-605-3075-9088-95
Thermal-Mechanochemical Combined60-12030-4545-15080-9590-98

Thermal activation in solid-state synthesis involves conducting reactions at elevated temperatures to promote molecular interactions without solvents [18]. This approach provides the necessary energy to overcome activation barriers and facilitate bond formation processes [13]. The thermal treatment of metal organic materials has been shown to create unexpected new structures with unique properties that are difficult to achieve in solution-state reactions [19].

Microwave-assisted synthesis represents another important approach for solvent-free transformations [15]. Microwave irradiation accelerates reactions through dielectric heating, enhancing molecular vibrations and increasing collision frequency [13]. This method often results in improved reaction rates and higher yields compared to conventional heating methods [15]. The specific heating mechanism of microwave irradiation attracts extensive interest due to rapid volumetric heating, suppressed side reactions, and energy-saving characteristics [15].

The kinetics of solid-state reactions involving aromatic compounds follow distinct patterns compared to solution-phase processes [20]. Thermal reactions involving solids can exhibit complex behavior due to the heterogeneous nature of the reaction medium and the influence of crystal packing on molecular mobility [18]. The activation energies for solid-state transformations are often lower than their solution-phase counterparts due to the pre-organization of reactants in the crystalline state [21].

Mechanochemical radical transformations offer improved green chemistry metrics and better reaction outcomes compared to solution-phase processes [14]. These reactions can provide access to intermediates and products that are difficult or impossible to reach in solution [14]. The solid-state environment can stabilize reactive intermediates and promote selective transformations that would be unfavorable in homogeneous systems [21].

Precursor Roles in Chalcone Derivative Formation

The formation of chalcone derivatives from 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one represents a fundamental transformation in heterocyclic chemistry, where the compound serves as an essential acetophenone precursor in aldol condensation reactions. Chalcones, characterized by their α,β-unsaturated ketone framework connecting two aromatic rings, constitute crucial intermediates for the synthesis of numerous five- and six-membered heterocyclic systems [4] [5].

The synthesis of chalcone derivatives typically proceeds through the Claisen-Schmidt aldol condensation reaction, where 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one reacts with various aromatic aldehydes under basic conditions. The general reaction mechanism involves the formation of an enolate anion from the ketone precursor, followed by nucleophilic addition to the aldehyde carbonyl group, and subsequent elimination of water to yield the characteristic chalcone structure [6]. Research has demonstrated that the electron-withdrawing effects of the chlorine and fluorine substituents enhance the acidity of the α-hydrogen atoms adjacent to the carbonyl group, facilitating enolate formation and improving reaction yields [7].

Studies have shown that chalcone synthesis using halogenated acetophenone derivatives like 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one can achieve yields ranging from 70-90% under optimized conditions [6]. The presence of the hydroxyl group at the ortho position relative to the carbonyl function provides additional stabilization through intramolecular hydrogen bonding, while the halogen substituents influence the electronic properties of the resulting chalcone products [8].

The versatility of chalcone derivatives as synthetic intermediates becomes apparent in their ability to undergo cyclization reactions with various nucleophilic reagents. Treatment with hydrazine derivatives yields pyrazole rings through 1,3-dipolar cycloaddition mechanisms, while reaction with hydroxylamine hydrochloride leads to isoxazole formation [9]. The reaction with urea or thiourea under basic conditions produces oxazine and thiazine derivatives, respectively, demonstrating the broad utility of chalcones as precursors for diverse heterocyclic frameworks [8].

Experimental investigations have revealed that chalcones derived from 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one exhibit enhanced reactivity compared to their non-halogenated analogs due to the electronic modifications introduced by the halogen substituents [5]. The chlorine and fluorine atoms activate the α,β-unsaturated system toward nucleophilic attack, facilitating subsequent cyclization reactions and enabling the construction of complex polyheterocyclic architectures with improved efficiency [10].

Building Block for Polycyclic Aromatic Systems

The application of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one as a building block for polycyclic aromatic systems represents an advanced area of synthetic organic chemistry where the compound's unique structural features enable the construction of complex multi-ring architectures. Polycyclic aromatic hydrocarbons and their heteroaromatic analogs serve as fundamental scaffolds in pharmaceutical chemistry, materials science, and organic electronics, making their efficient synthesis from readily available precursors a priority in contemporary research [11] [12].

The formation of polycyclic aromatic systems from halogenated aromatic ketones typically proceeds through several established mechanistic pathways. The Hydrogen Abstraction-Acetylene Addition mechanism represents one of the most studied approaches, where aromatic radicals generated from the ketone precursor undergo sequential addition reactions with acetylene units to build larger aromatic frameworks [13]. Research has demonstrated that the chlorine and fluorine substituents in 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one can stabilize radical intermediates through resonance effects, enhancing the efficiency of these coupling processes [11].

Alternative synthetic routes include palladium-catalyzed cross-coupling reactions, where the halogen substituents serve as leaving groups in oxidative addition processes. Studies have shown that 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one can participate in Suzuki-Miyaura coupling reactions with aromatic boronic acids to form biaryl intermediates, which subsequently undergo cyclization to yield polycyclic aromatic products [14]. The reaction conditions typically require palladium catalysts such as Pd(OAc)₂ with appropriate ligands, operating at temperatures between 80-150°C with yields ranging from 75-90% [15].

Iron-catalyzed carbonyl-olefin metathesis reactions provide another viable pathway for polycyclic aromatic synthesis from ketone precursors. Research has demonstrated that FeCl₃ can catalyze the formation of polycyclic structures through oxetane intermediates, where the ketone carbonyl group undergoes metathesis with appropriately positioned alkene functionalities [12]. This approach offers advantages in terms of environmental sustainability and operational simplicity, utilizing earth-abundant iron catalysts instead of precious metals [12].

The photochemical activation of halogenated aromatic ketones represents an emerging area where 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one can serve as a photoredox precursor for polycyclic aromatic synthesis. Visible light photoredox catalysis enables the generation of reactive intermediates under mild conditions, facilitating carbon-carbon bond formation processes that lead to complex aromatic architectures [15]. Studies have shown that the combination of photoredox catalysis with conventional thermal processes can provide access to polycyclic aromatic systems that are difficult to obtain through traditional synthetic methods [16].

Intermediate in Pharmaceutical Agent Development

The role of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one as an intermediate in pharmaceutical agent development reflects the broader importance of halogenated aromatic compounds in medicinal chemistry. The strategic incorporation of fluorine and chlorine atoms into pharmaceutical molecules has become a cornerstone of modern drug design, with approximately 20% of marketed pharmaceuticals containing fluorine atoms and a significant proportion featuring multiple halogen substitutions [10] [17].

The compound's structural features align with several key principles in pharmaceutical development. The presence of fluorine atoms enhances metabolic stability by blocking cytochrome P450-mediated oxidation at specific aromatic positions, thereby extending drug half-life and improving therapeutic efficacy [17]. Research has demonstrated that fluorine substitution can reduce clearance rates by factors of 100-fold or more compared to non-fluorinated analogs, representing a significant advantage in drug development [17].

The chlorine substituent provides additional benefits in terms of lipophilicity modulation and receptor binding optimization. Studies have shown that chlorine atoms can enhance binding affinity to target proteins through halogen bonding interactions, which complement traditional hydrogen bonding and hydrophobic interactions [18]. The combination of chlorine and fluorine substitutions in 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one creates a balanced electronic environment that can be fine-tuned for specific biological targets [10].

Kinase inhibitor development represents one of the primary applications where halogenated aromatic ketones serve as key intermediates. The ATP-binding sites of protein kinases exhibit high affinity for aromatic heterocycles containing halogen substituents, making compounds derived from 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one particularly valuable as scaffold precursors [2]. Clinical studies have demonstrated that kinase inhibitors featuring fluoro-chloro substitution patterns exhibit improved selectivity profiles and reduced off-target effects compared to their non-halogenated counterparts [10].

Antiviral agent development has also benefited from the incorporation of halogenated aromatic ketone intermediates. Research has shown that compounds containing multiple fluorine atoms exhibit enhanced antiviral activity through improved membrane permeability and resistance to viral enzyme degradation [10]. The hydroxyl group in 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one provides an additional site for glycosylation or other modifications that can improve pharmacokinetic properties [17].

The synthesis of central nervous system therapeutics represents another important application area where the blood-brain barrier permeability requirements favor fluorinated compounds. Studies have demonstrated that trifluoromethyl and other fluorine-containing groups can significantly enhance CNS penetration while maintaining therapeutic activity [17]. The precursor role of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one in synthesizing such compounds involves cyclization reactions that incorporate the halogen substituents into heterocyclic frameworks optimized for neurological applications [19].

Recent pharmaceutical development programs have increasingly focused on compounds that incorporate multiple halogen atoms in specific patterns to achieve desired pharmacological profiles. The fluoro-chloro-hydroxyl substitution pattern present in 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one represents an optimal starting point for developing such compounds, as it provides multiple sites for chemical modification while maintaining the core structural features required for biological activity [20].

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.0353354 g/mol

Monoisotopic Mass

216.0353354 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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